N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE typically involves the condensation of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3-methylbutanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the thiadiazole ring.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)8-13(19)16-15-18-17-14(21-15)9-11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
InChI Key |
VAXALLJWNMEFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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